

ceftolozane tazobactam renal impairment adjustment

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Compound Focus: Ceftolozane Sulfate

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Adult Dosage Adjustment for Renal Impairment

Renal Function (CrCl)	cIAI & cUTI Dosage	HABP/VABP Dosage
>50 mL/min	1.5 g IV q8h [1] [2] [3]	3 g IV q8h [1] [2] [3]
30-50 mL/min	750 mg IV q8h [1] [2] [3]	1.5 g IV q8h [1] [2]
15-29 mL/min	375 mg IV q8h [1] [2] [3]	750 mg IV q8h [1] [2]
ESRD on Hemodialysis	LD: 750 mg IV, then MD: 150 mg IV q8h [1] [2] [3]	LD: 2.25 g IV, then MD: 450 mg IV q8h [1] [2]

> CrCl = Creatinine Clearance; cIAI = complicated intra-abdominal infection; cUTI = complicated urinary tract infection; HABP = hospital-acquired bacterial pneumonia; VABP = ventilator-associated bacterial pneumonia; LD = Loading Dose; MD = Maintenance Dose. On hemodialysis days, administer the dose at the earliest possible time after dialysis completion [1] [2].

Special Populations and Pharmacokinetic Considerations

Critically Ill Patients with Augmented Renal Clearance

Augmented renal clearance (ARC), defined as $\text{CrCl} \geq 130 \text{ mL/min}$, is common in critically ill patients and can lead to subtherapeutic antibiotic concentrations [4]. In patients with ARC, the standard 1.5 g dose may be insufficient for more severe infections.

- **Recommended Dose:** A regimen of **3 g (2 g/1 g) IV q8h** is recommended to achieve pharmacodynamic targets in patients with ARC [4].
- **Evidence:** A pharmacokinetic study in critically ill patients with ARC ($\text{CrCl} \geq 130 \text{ mL/min}$) found that the 3 g dose met the target of free drug concentration exceeding the MIC for 86.4% of the dosing interval for ceftolozane [4]. Monte Carlo simulations support that this dose provides a high probability of target attainment against pathogens with MICs up to 4 mg/L in patients with ARC [5].

Patients on Extracorporeal Membrane Oxygenation (ECMO) and Renal Replacement Therapy (RRT)

Critically ill patients on organ support present complex pharmacokinetic challenges due to altered volume of distribution and clearance.

- **ECMO:** A recent 2025 retrospective study found that in patients on ECMO, standard dosing (predominantly 3 g IV q8h) resulted in 100% of patients achieving ceftolozane trough concentrations above the MIC (4 mg/L). However, **tazobactam trough concentrations were frequently below the target of 1 mg/L**, potentially compromising β -lactamase inhibition [6].
- **Renal Replacement Therapy:** The modality of RRT significantly impacts drug levels:
 - **Intermittent Hemodialysis (IHD):** Associated with **supra-therapeutic** ceftolozane levels [6].
 - **Continuous Venovenous Hemodiafiltration (CVVHDF):** Associated with **suboptimal** ceftolozane exposure, necessitating close monitoring [6].

Experimental Protocols for PK/PD Analysis

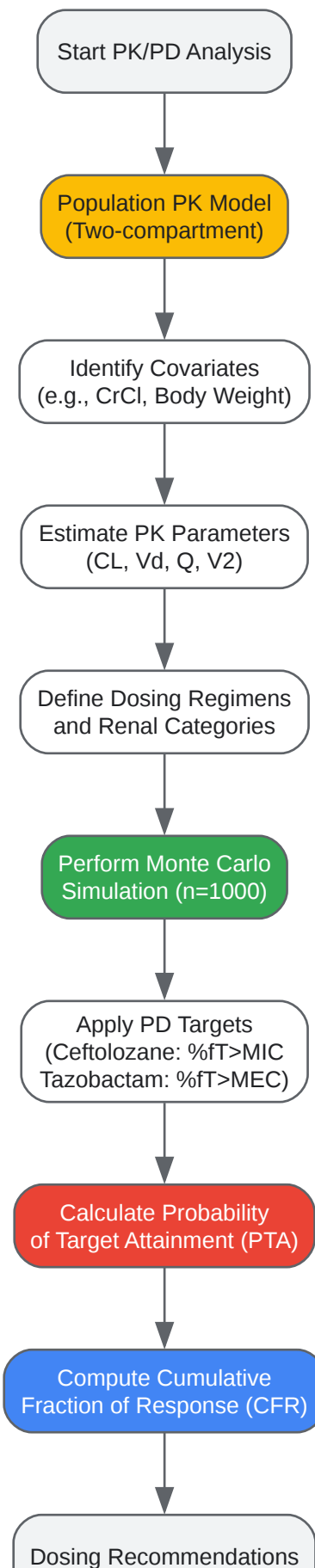
For researchers investigating ceftolozane/tazobactam dosing, here are detailed methodologies for key experiments.

Protocol 1: Monte Carlo Simulation for Target Attainment

This methodology is used to predict the probability of achieving pharmacokinetic/pharmacodynamic (PK/PD) targets across a population.

- **Objective:** To determine the probability of PK/PD target attainment (%fT>MIC) for various dosing regimens across different renal function categories [7] [5].
- **Software:** Simulations can be performed using programming environments like R or specialized software such as Phoenix NLME [5].
- **Procedure:**
 - **Define Population:** Simulate a large virtual population (e.g., n=1000-5000) with specified distributions for key covariates (e.g., CrCl, body weight) [5].
 - **Incorporate PK Model:** Use a pre-developed population PK model (typically a two-compartment model) where CrCl is a significant covariate for drug clearance [4] [5].
 - **Set PD Targets:** For ceftolozane, the primary target is the percentage of time the free drug concentration exceeds the MIC (%fT>MIC). Targets may include 40% (2-log kill) or 32.2% (1-log kill) [7] [5]. For tazobactam, a target of 20% fT > 1 mg/L (a threshold concentration, MEC) is used [5].
 - **Run Simulation:** Calculate the PTA for a range of MIC values (e.g., 0.125 to 16 mg/L) for each dosing regimen and renal function category [7] [5].
 - **Calculate CFR:** Compute the cumulative fraction of response (CFR) by combining PTA with the local MIC distribution of bacterial pathogens [7].

The workflow for this experimental protocol and the related population pharmacokinetic analysis is summarized below.



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Protocol 2: Therapeutic Drug Monitoring (TDM) in Special Populations

TDM is crucial for optimizing therapy in critically ill patients with highly variable pharmacokinetics.

- **Objective:** To characterize C/T pharmacokinetics and assess PK/PD target attainment in special populations (e.g., ECMO, ARC, RRT) [6] [4].
- **Patient Population:** Critically ill patients receiving C/T as part of standard care or in a study protocol.
- **Pharmacokinetic Sampling:**
 - **Dosing:** Administer C/T via 1-hour intravenous infusion [4].
 - **Sample Collection:** Collect blood samples at predefined time points: pre-dose (trough), and 1 (end of infusion, peak), 2, 4, 6, and 8 hours after the start of infusion [4].
 - **Analysis:** Measure plasma concentrations of ceftolozane and tazobactam using a validated method (e.g., liquid chromatography-tandem mass spectrometry).
- **Data Analysis:**
 - Perform non-compartmental analysis to determine key PK parameters: C_{max}, C_{min}, AUC, clearance (CL), and volume of distribution (V_d) [4].
 - Calculate the achieved %fT>MIC for ceftolozane and %fT>MEC for tazobactam for each patient based on the measured concentrations and the suspected or known pathogen MIC [6].
 - Use statistical analysis (e.g., univariate logistic regression) to identify clinical variables (e.g., CrCl, albumin, RRT modality) associated with target attainment or subtherapeutic exposure [6].

Application Notes Summary

- **Mandatory Adjustment:** Dose adjustment for renal impairment is mandatory for C/T. Clinical trials have observed decreased efficacy in patients with baseline CrCl of 30 to 50 mL/min if doses are not adjusted [8].
- **Aggressive Dosing for ARC:** In critically ill patients, screen for ARC. For serious infections like HABP/VABP or bacteremia, use the 3 g IV q8h dose in patients with high CrCl to ensure adequate exposure [4].
- **TDM is Key for Complex Patients:** For patients on ECMO or RRT (especially CVVHDF), therapeutic drug monitoring is highly recommended to individualize therapy, as PK is highly variable and predicted doses may not be optimal [6].

- **Extended Infusion Consideration:** Although all cited studies used 1-hour infusions, research suggests that for challenging scenarios (e.g., high MICs, ARC), extending the infusion time to 3 hours can improve the probability of target attainment [7].

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References

1. Zerbaxa (ceftolozane/tazobactam) dosing, indications ... [reference.medscape.com]
2. Ceftolozane / Tazobactam Dosage Guide + Max Dose, ... [drugs.com]
3. Ceftolozane/tazobactam (Zerbaxa) [unmc.edu]
4. Pharmacokinetics and Pharmacodynamics of Ceftolozane ... [sciencedirect.com]
5. PK/PD Target Attainment With Ceftolozane/Tazobactam Using ... [pmc.ncbi.nlm.nih.gov]
6. a retrospective cohort analysis | Critical Care - BioMed Central [ccforum.biomedcentral.com]
7. Ceftolozane/Tazobactam Dosing Requirements Against ... [pmc.ncbi.nlm.nih.gov]
8. Dosing for ZERBAXA® (ceftolozane and tazobactam) [merckconnect.com]

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